
alpha-Phellandrene
Overview
Description
Scientific Research Applications
Biological Activities and Pharmaceutical Applications
- α-Phellandrene is a cyclic monoterpene with extensive biological activities. It shows promise in biological functions including antitumoral, antinociceptive, larvicidal, and insecticidal activities. Essential oils rich in α-phellandrene, such as those from Anethum graveolens and Foeniculum vulgare, have been highlighted for these properties. This data provides a foundation for further research on α-phellandrene, especially in distinguishing its individual effects from synergistic effects of essential oil components (Radice et al., 2022).
Immune System Modulation
- α-Phellandrene demonstrates an ability to modulate the immune system. In a study involving normal mice, α-phellandrene enhanced macrophage phagocytosis and natural killer cell activities without affecting animal weight. This suggests its potential as an immunostimulant (Lin et al., 2013).
Transdermal Delivery for Gout Treatment
- An ethosomal gel formulation of α-phellandrene was developed to improve skin compatibility and permeability for treating gout. This formulation showed promising results in drug release and anti-inflammatory activity, indicating the effectiveness of transdermal α-phellandrene delivery (Soba et al., 2020).
Anticancer Properties
- Several studies indicate that α-phellandrene can influence cancer cells. It promoted apoptosis in leukemia cells and showed potential for DNA damage in murine leukemia cells. This suggests its use as a therapeutic agent against certain types of cancer (Lin et al., 2016), (Hsieh et al., 2015).
Anti-inflammatory Effects
- α-Phellandrene has been shown to attenuate the inflammatory response by inhibiting neutrophil migration and mast cell degranulation. This indicates its potential as an anti-inflammatory agent (Siqueira et al., 2016).
Antinociceptive Properties
- A study exploring α-phellandrene's action in chronic pain through in silico and in vivo approaches revealed its potential as an analgesic opioid agonist. This suggests its use in treating chronic pain with fewer side effects compared to conventional drugs (Pires et al., 2020).
Wound Healing Activity
- In vitro studies have indicated that α-phellandrene has wound healing effects due to its anti-inflammatory and antioxidant activities. It promoted fibroblast proliferation and migration, essential for wound healing (Scherer et al., 2019).
Atmospheric Degradation Study
- Research into the atmospheric degradation of α-phellandrene has provided insights into its environmental impact, particularly in relation to eucalypt forests. This includes its role in tropospheric chemistry and potential impact on climate and health (Mackenzie-Rae, 2018), (Mackenzie-Rae et al., 2017).
Mechanism of Action
Target of Action
Alpha-Phellandrene (α-PHE) is a common cyclic monoterpene found in several essential oils (EOs) and exhibits extensive biological activities . It has been shown to have promising biological functions, including antitumoral, antinociceptive, larvicidal, and insecticidal activities . The primary targets of α-PHE are therefore a variety of cells and organisms, including cancer cells, pain receptors, larvae, and insects .
Mode of Action
The interaction of α-PHE with its targets results in a range of biological responses. For example, in the case of antitumoral activity, α-PHE may interact with cancer cells to inhibit their growth or induce apoptosis . Similarly, for its antinociceptive activity, α-PHE may interact with pain receptors to reduce the perception of pain . The exact mechanisms of these interactions are still under investigation.
Biochemical Pathways
The biochemical pathways affected by α-PHE are diverse, given its wide range of biological activities. For instance, in its role as an antitumoral agent, α-PHE may affect pathways related to cell growth and apoptosis . As an antinociceptive agent, it may affect pain signaling pathways
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the route of administration and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of α-PHE’s action depend on its specific biological activity. For example, its antitumoral activity may result in the death of cancer cells, while its antinociceptive activity may result in reduced pain perception . Its larvicidal and insecticidal activities may result in the death of larvae and insects, respectively .
Action Environment
The action, efficacy, and stability of α-PHE can be influenced by various environmental factors. For instance, α-PHE is known for its tropospheric degradation and aerosol formation, suggesting that it may be affected by atmospheric conditions . Additionally, the presence of other compounds, such as those found in EOs, may have synergistic effects that enhance the biological activities of α-PHE .
Biochemical Analysis
Biochemical Properties
Alpha-Phellandrene plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. Additionally, it has been observed to modulate the activity of proteins involved in cell signaling pathways, thereby influencing cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. It also affects the expression of genes involved in inflammatory responses, leading to reduced inflammation in affected tissues .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It can inhibit or activate enzymes, leading to changes in cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained anti-inflammatory and antimicrobial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and analgesic properties. At high doses, it may cause toxic or adverse effects, including liver damage and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes biotransformation to produce metabolites that can further interact with cellular components. The metabolic flux of this compound and its metabolites can influence the levels of other metabolites in the cell, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, influencing its localization and activity. For example, this compound has been shown to accumulate in the liver and kidneys, where it exerts its effects on metabolic processes and detoxification pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization in the endoplasmic reticulum, mitochondria, or other organelles can influence its interactions with enzymes and other biomolecules, thereby modulating its effects on cellular processes .
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLDWXZKYODSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047593 | |
| Record name | alpha-Phellandrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley], Liquid, Colourless to slightly yellow, mobile liquid; peppery, woody, herbaceous aroma | |
| Record name | alpha-Phellandrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Phellandrene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ETHER /D- & L-FORMS/, 5000 mg/L @ 25 °C (exp), Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | ALPHA-PHELLANDRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Phellandrene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.855 | |
| Record name | alpha-Phellandrene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.4 [mmHg] | |
| Record name | alpha-Phellandrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS OIL | |
CAS No. |
99-83-2 | |
| Record name | alpha-Phellandrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phellandrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Phellandrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-mentha-1,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PHELLANDRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49JV13XE39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALPHA-PHELLANDRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
249.00 °C. @ 760.00 mm Hg | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



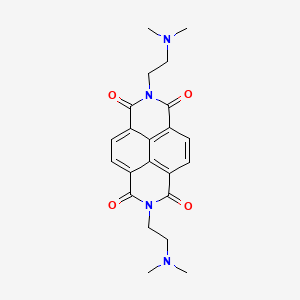


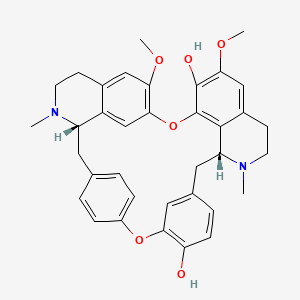

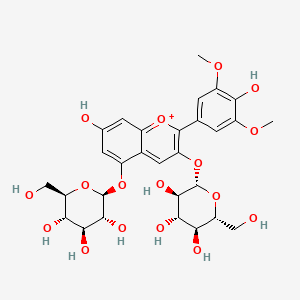
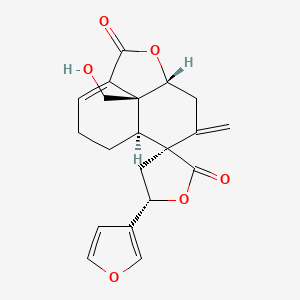
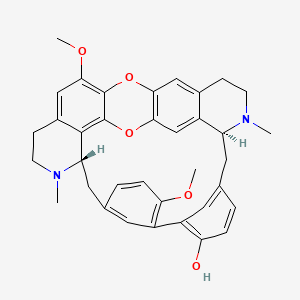
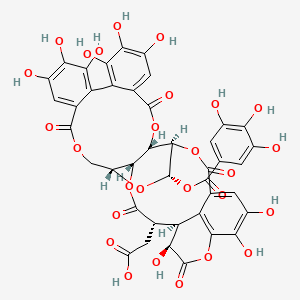
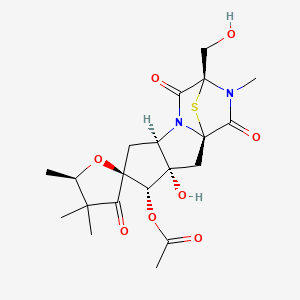

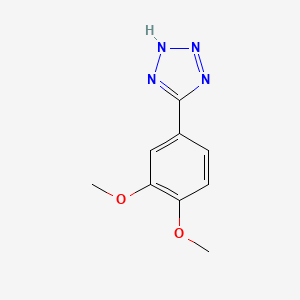
![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
